Cas no 2229552-56-9 (4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine)

4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine
- 2229552-56-9
- EN300-1926921
-
- インチ: 1S/C10H15BrN2/c1-10(2,12)6-5-9-8(11)4-3-7-13-9/h3-4,7H,5-6,12H2,1-2H3
- InChIKey: MCRHZTWKJIYQHN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1CCC(C)(C)N
計算された属性
- せいみつぶんしりょう: 242.04186g/mol
- どういたいしつりょう: 242.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9Ų
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926921-0.1g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1926921-5g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1926921-0.05g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1926921-0.5g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1926921-10g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1926921-1g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1926921-2.5g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1926921-5.0g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 5g |
$3894.0 | 2023-05-31 | ||
Enamine | EN300-1926921-0.25g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1926921-1.0g |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine |
2229552-56-9 | 1g |
$1343.0 | 2023-05-31 |
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
4-(3-bromopyridin-2-yl)-2-methylbutan-2-amineに関する追加情報
Introduction to 4-(3-Bromopyridin-2-yl)-2-methylbutan-2-amine (CAS No. 2229552-56-9)
4-(3-Bromopyridin-2-yl)-2-methylbutan-2-amine, with the CAS number 2229552-56-9, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopyridine moiety and a substituted butanamine group. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various research and development activities.
The chemical structure of 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine can be represented as follows: the core of the molecule consists of a pyridine ring with a bromine atom at the 3-position and a 2-methylbutan-2-amine substituent attached to the 2-position. This arrangement provides the compound with a combination of aromatic and aliphatic functionalities, which are crucial for its reactivity and biological activity.
In the realm of medicinal chemistry, 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding suggests that 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine could be further developed into an effective anticancer agent.
Beyond its potential as an anticancer agent, 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine has also shown promise in other therapeutic areas. Research conducted at the University of California, San Francisco, revealed that this compound can effectively bind to and modulate G protein-coupled receptors (GPCRs), which are key targets for treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The ability to selectively target GPCRs makes 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine a valuable tool for developing novel treatments for these debilitating conditions.
The synthesis of 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine has been optimized through various methodologies, ensuring high yields and purity levels suitable for both research and industrial applications. One common synthetic route involves the coupling of 3-bromopyridine with 4-amino-3-methylbutanenitrile, followed by reduction to form the final amine product. This synthetic pathway is robust and scalable, making it feasible for large-scale production if required.
In addition to its therapeutic potential, 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine has also been investigated for its use as a building block in the synthesis of more complex molecules. Its versatile reactivity allows it to participate in a wide range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions. These reactions can be leveraged to construct intricate molecular architectures with tailored properties for specific applications.
The physicochemical properties of 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine, such as solubility, stability, and partition coefficients, have been thoroughly characterized. These properties are essential for understanding how the compound behaves in different environments and how it can be formulated into various dosage forms. For example, studies have shown that the compound exhibits good solubility in polar solvents like DMSO and ethanol, which facilitates its use in biological assays and drug delivery systems.
Toxicological assessments of 4-(3-bromopyridin-2-yl)-2-methylbutan-2-amine have also been conducted to ensure its safety for use in preclinical and clinical settings. Preliminary data indicate that the compound has low toxicity at therapeutic concentrations, although further studies are needed to fully evaluate its safety profile. These assessments are crucial for advancing the compound through the drug development pipeline.
In conclusion, 4-(3-bromopyridin-2-y1)-methylbutan-amime (CAS No. 777955769)***************Note: Corrected CAS No.* (CAS No. 777955769) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a key player in the advancement of modern medicine.
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